molecular formula C12H21NO2 B585602 tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate CAS No. 143327-83-7

tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate

Cat. No.: B585602
CAS No.: 143327-83-7
M. Wt: 211.305
InChI Key: CMYNZXXEAUNNLO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate: is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group

Properties

CAS No.

143327-83-7

Molecular Formula

C12H21NO2

Molecular Weight

211.305

IUPAC Name

tert-butyl N-[(3S)-5-methylhex-1-yn-3-yl]carbamate

InChI

InChI=1S/C12H21NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h1,9-10H,8H2,2-6H3,(H,13,14)/t10-/m1/s1

InChI Key

CMYNZXXEAUNNLO-SNVBAGLBSA-N

SMILES

CC(C)CC(C#C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-ethynyl-3-methylbutyl)-, 1,1-dimethylethyl ester, (S)- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of stereochemical effects on biological activity .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications .

Industry: Industrially, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming new chemical bonds and leading to the formation of complex molecular structures .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (S)-(5-methylhex-1-yn-3-yl)carbamate is unique due to its alkyne functionality, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

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